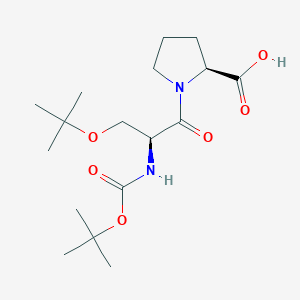

Boc-Ser(tBu)-Pro-OH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O6/c1-16(2,3)24-10-11(18-15(23)25-17(4,5)6)13(20)19-9-7-8-12(19)14(21)22/h11-12H,7-10H2,1-6H3,(H,18,23)(H,21,22)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKLTVHOEKAAQH-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628733 | |

| Record name | N-(tert-Butoxycarbonyl)-O-tert-butyl-L-seryl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141106-60-7 | |

| Record name | N-(tert-Butoxycarbonyl)-O-tert-butyl-L-seryl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc Ser Tbu Pro Oh and Its Strategic Incorporation into Peptides

Precursor Synthesis and Orthogonal Protecting Group Strategies

The synthesis of Boc-Ser(tBu)-Pro-OH relies on the careful selection and application of protecting groups for the individual amino acid precursors, serine and proline. This ensures that specific reactive sites are masked while the desired peptide bond is formed.

Individual Protection of Serine and Proline Building Blocks for Dipeptide Formation

The synthesis begins with the protection of the individual amino acids. For serine, both the α-amino group and the side-chain hydroxyl group must be protected. The tert-butyloxycarbonyl (Boc) group is commonly used for the α-amino group, while the tert-butyl (tBu) group protects the hydroxyl side chain. bachem.commdpi.com The Boc group is introduced by reacting serine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. organic-chemistry.org The tBu group is typically installed using tert-butyl chloride or a similar reagent. smolecule.com

Proline, a secondary amino acid, requires protection of its α-amino group. The Boc group is also a standard choice for this purpose, introduced via a similar reaction with Boc anhydride. rsc.org With the appropriately protected precursors, Boc-Ser(tBu)-OH and Boc-Pro-OH, the stage is set for dipeptide synthesis.

| Amino Acid | α-Amino Protecting Group | Side Chain Protecting Group | Resulting Precursor |

| Serine | Boc | tBu | Boc-Ser(tBu)-OH |

| Proline | Boc | N/A | Boc-Pro-OH |

Principles of Orthogonal Protection in the this compound System

The concept of orthogonal protection is fundamental to modern peptide synthesis and is well-illustrated by the this compound system. iris-biotech.deresearchgate.net Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different chemical conditions without affecting each other. iris-biotech.de This allows for the selective deprotection of one functional group while others remain intact.

In the context of this compound, the Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA). smolecule.comluxembourg-bio.com The tBu group is also removed under acidic conditions, often simultaneously with the Boc group during the final deprotection step. iris-biotech.de This particular combination is a hallmark of the Boc/Bzl (benzyl) protection strategy in peptide synthesis. iris-biotech.de

The strategic advantage of this dipeptide becomes apparent when it is incorporated into a larger peptide chain using a different, orthogonal protecting group for the N-terminus of the growing peptide, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgiris-biotech.de This allows for the selective removal of the Fmoc group to elongate the peptide chain, while the Boc and tBu groups on the serine residue of the dipeptide remain in place until the final acid-mediated cleavage. iris-biotech.de

Peptide Bond Formation Techniques for Dipeptide Synthesis and Elongation

The formation of the peptide bond between Boc-Ser(tBu) and Proline, and the subsequent incorporation of the resulting dipeptide into a larger peptide, requires specific reagents and conditions to ensure high yield and purity.

Mechanistic Aspects and Selection of Coupling Reagents and Conditions

The formation of a peptide bond involves the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. uniurb.it A variety of coupling reagents have been developed to facilitate this reaction efficiently and minimize side reactions, such as racemization. peptide.com

Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), and phosphonium (B103445) or aminium/uronium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU). smolecule.comresearchgate.netthaiscience.info These are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency. peptide.comresearchgate.net

For the synthesis of this compound, a typical procedure would involve activating the carboxyl group of Boc-Ser(tBu)-OH with a coupling reagent and then adding proline (often as its methyl or other ester) to form the dipeptide. cam.ac.uk The choice of solvent is also crucial, with dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being common options. thaiscience.inforsc.org

| Coupling Reagent Class | Examples | Additives |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt |

| Phosphonium Salts | PyBOP, PyAOP | |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | DIPEA, NMM |

Application of Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound Fragments

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for synthesizing peptides, where the growing peptide chain is anchored to an insoluble resin support. luxembourg-bio.comiris-biotech.de This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. iris-biotech.de

The this compound dipeptide can be strategically incorporated into an SPPS protocol. In a typical Fmoc-based SPPS, the peptide chain is assembled on the resin. At the appropriate point in the sequence, the this compound dipeptide can be coupled to the N-terminus of the resin-bound peptide. thaiscience.info This is particularly useful for introducing the Ser-Pro sequence, which can sometimes be a "difficult sequence" prone to aggregation or incomplete coupling when added as single amino acids. luxembourg-bio.com The use of pre-formed dipeptides can often improve the efficiency and purity of the final product.

The synthesis of the peptide goserelin, for example, has involved the coupling of a Fmoc-D-Ser(tBu) residue during the linear growth of the peptide chain on a resin. google.com Similarly, the synthesis of lixisenatide (B344497) has utilized a liquid-phase synthesis of a Fmoc-Ser(tBu)-Ser(tBu)-Gly-Ala-OH fragment which is then coupled during a solid-phase synthesis. google.com

Optimization of Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable technique, especially for large-scale synthesis or the preparation of peptide fragments. bachem.comgoogle.com In LPPS, all reactants are dissolved in a suitable solvent.

The synthesis of this compound itself is an example of a solution-phase reaction. Furthermore, this dipeptide can be used as a building block in a fragment condensation strategy in LPPS. google.com For instance, a larger peptide can be synthesized by coupling the this compound dipeptide with another peptide fragment in solution. A patent for the preparation of Icatibant acetate (B1210297) describes a 5+3+2 solution phase synthetic process where one of the fragments contains a Ser(O-tBu) residue. google.com

Optimization of LPPS often involves the use of hydrophobic tags to facilitate purification, as described in a study on the synthesis of a TNF-α antagonistic peptide. rsc.org The choice of coupling reagents and conditions is critical to ensure high yields and minimize the formation of byproducts. For example, a process for preparing Icatibant utilizes EDAC.HCl and HOBt in DMF for a fragment coupling step. google.com

Deprotection Strategies for Peptides Containing this compound Derived Sequences

The successful synthesis of peptides relies on an orthogonal protection strategy, where different protecting groups can be removed selectively under specific conditions without affecting others. organic-chemistry.orgluxembourg-bio.com In sequences derived from this compound, the two primary acid-labile protecting groups are the N-terminal tert-butyloxycarbonyl (Boc) group and the tert-butyl (tBu) ether protecting the serine side-chain. The ability to selectively cleave these groups is fundamental to both stepwise chain elongation and the final deprotection of the completed peptide. nih.gov

Selective Acid-Mediated Removal of Boc Protecting Groups

The Boc group is employed for the temporary protection of the N-terminal α-amino group and is designed to be removed under relatively mild acidic conditions at each step of solid-phase peptide synthesis (SPPS). luxembourg-bio.commdpi.com This selective removal must leave the more acid-resistant side-chain protecting groups, such as the tBu ether on serine, intact. sigmaaldrich.com

The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used in a solution with a scavenger and a solvent like dichloromethane (DCM). sigmaaldrich.com However, for selective removal during SPPS, the concentration and conditions are carefully controlled. For instance, treatment with 50% TFA in a suitable solvent like acetonitrile (B52724) (MeCN) or DCM is a widely used method. mdpi.com Another common condition involves using 4 M hydrochloric acid (HCl) in dioxane. mdpi.com These conditions are generally sufficient to cleave the Boc group without significantly affecting the tBu ether on the serine side chain, especially with controlled reaction times. researchgate.net

Research has shown that polyfluorinated alcohols, such as hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE), can be used as solvents to facilitate the removal of acid-labile protecting groups. researchgate.net For example, a solution of 0.1 M HCl in HFIP or TFE can effectively remove Boc groups. researchgate.net The choice of reagent and conditions can be optimized to ensure complete removal of the Boc group while preserving the integrity of other protecting groups and the peptide's linkage to the solid support. mdpi.com

Table 1: Reagents for Selective Acid-Mediated Boc Group Removal

| Reagent/System | Typical Conditions | Solvent | Notes |

| Trifluoroacetic Acid (TFA) | 50% concentration | Dichloromethane (DCM) or Acetonitrile (MeCN) | Standard condition in Boc-based SPPS. mdpi.com |

| Hydrochloric Acid (HCl) | 4 M solution | Dioxane | Common alternative to TFA for Boc deprotection. mdpi.com |

| p-Toluenesulfonic acid | 2 M anhydrous solution | Dioxane | Reported to selectively cleave the Boc group without decomposing sensitive residues like tryptophan. researchgate.net |

| HCl in Fluorinated Alcohol | 0.1 M solution | Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) | Effective for removing various acid-labile groups. researchgate.net |

| Ferric Chloride (FeCl3) | Catalytic amounts | Not specified | A Lewis acid-based method that has been used for Boc removal in solution-phase chemistry. acs.org |

Controlled Cleavage of Tert-Butyl (tBu) Ether Side-Chain Protection of Serine Residues

The tert-butyl (tBu) ether is a widely used protecting group for the hydroxyl side chain of serine due to its stability under the basic conditions used for Fmoc group removal and the mild acidic conditions used for Boc group removal. nih.govacs.org Its cleavage is typically reserved for the final step of synthesis, where the peptide is simultaneously cleaved from the resin and all side-chain protecting groups are removed. nih.gov

This final deprotection is accomplished using strong acidic conditions, most commonly with a high concentration of trifluoroacetic acid (TFA). sigmaaldrich.com To prevent side reactions caused by the highly reactive cationic species generated during cleavage (such as the tert-butyl cation), a "cleavage cocktail" containing various scavengers is essential. sigmaaldrich.comresearchgate.net These scavengers are nucleophilic reagents that trap the reactive cations, protecting sensitive amino acid residues like tryptophan, methionine, and cysteine from alkylation. sigmaaldrich.comresearchgate.net

The composition of the cleavage cocktail can be tailored depending on the peptide sequence. A common non-malodorous mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5), which is sufficient for most sequences. sigmaaldrich.com For more complex peptides, particularly those containing multiple t-butyl protected residues, more robust mixtures like Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT)) may be employed. sigmaaldrich.comresearchgate.net The cleavage reaction typically proceeds at room temperature for a period of 2 to 8 hours. researchgate.net

Table 2: Reagent Cocktails for Final Cleavage of tBu Ether and Other Protecting Groups

| Reagent Cocktail | Composition | Application Notes |

| Reagent A | Trifluoroacetic acid / Dichloromethane / Dimethyl sulfide (B99878) (14:5:1) | Used for final cleavage of small model peptides. researchgate.net |

| Reagent R | Trifluoroacetic acid / Thioanisole / 1,2-Ethanedithiol / Anisole (90:5:3:2) | Preferred for complex peptides with sensitive side-chains. researchgate.net |

| TFA/TIS/Water | Trifluoroacetic acid / Triisopropylsilane / Water (95:2.5:2.5) | A general, effective, and non-malodorous cleavage cocktail suitable for most sequences, especially when Trp(Boc) and Arg(Pbf/Pmc) are used. sigmaaldrich.com |

| Reagent K | Trifluoroacetic acid / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5) | A universal and highly effective mixture for complex sequences, especially those with cysteine and numerous t-butyl groups. sigmaaldrich.com |

Process Optimization and Yield Enhancement Studies in this compound Synthesis

The synthesis involves the coupling of Boc-Ser(tBu)-OH with a proline derivative. Studies on analogous peptide couplings provide insight into optimization strategies. For example, in the synthesis of a related dipeptide, Boc-Ser(tBu)-D-Tic-OH, the coupling of Boc-Ser(tBu)-OH was performed in acetonitrile using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC.HCl) as the coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt). google.com The reaction temperature was maintained between 0°C and 30°C, and the reaction progress was monitored by HPLC to ensure completion. google.com After the reaction, a specific workup involving filtration, concentration, and extraction with a solvent like toluene (B28343) was employed to isolate the product. google.com

The choice of coupling agent is paramount. Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are commonly used in SPPS and are known for their high efficiency. mdpi.com In one optimization study for a peptide containing the Ser(tBu)-Pro sequence, the introduction of Boc-Gly onto the N-terminus was carried out using HBTU. google.com

Furthermore, general procedures for the N-tert-butyloxycarbonylation of amino acids, such as proline, often use di-tert-butyl dicarbonate (Boc2O) in solvents like methanol (B129727) or DMF with a base like triethylamine (B128534) (TEA). thieme-connect.de Optimizing the temperature and reaction time is crucial; for instance, heating to 40-50°C for a short period can lead to high yields (e.g., 99% for Boc-Pro-OH). thieme-connect.de The final purification, often involving crystallization, is a key step in achieving high purity. thieme-connect.de

Table 3: Parameters for Optimization in this compound Synthesis

| Parameter | Reagents/Conditions | Purpose |

| Coupling Reagents | EDAC/HOBt, HBTU | To activate the carboxylic acid of Boc-Ser(tBu)-OH for efficient amide bond formation with proline. mdpi.comgoogle.com |

| Solvent | Acetonitrile, Dichloromethane (DCM), Dimethylformamide (DMF) | To provide a suitable medium for the coupling reaction, ensuring solubility of reactants. mdpi.comgoogle.comthieme-connect.de |

| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | To neutralize hydrochloride salts and maintain an optimal pH for the coupling reaction. mdpi.comthieme-connect.de |

| Temperature | 0°C to Room Temperature (e.g., 20-30°C) | To control the reaction rate and minimize potential side reactions or racemization. google.com |

| Reaction Monitoring | High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) | To track the progress of the coupling reaction and ensure it goes to completion. google.com |

| Workup/Purification | Extraction, Filtration, Crystallization | To isolate the final this compound product from unreacted starting materials and by-products, enhancing purity and yield. google.comthieme-connect.de |

Addressing Synthetic Challenges and Advanced Approaches in Boc Ser Tbu Pro Oh Derived Peptide Synthesis

Strategies for Mitigation of Unwanted Side Reactions

During peptide synthesis, several side reactions can occur, leading to the formation of impurities that are often difficult to separate from the desired product. The structure of Boc-Ser(tBu)-Pro-OH, containing a bulky tert-butyl protecting group on the serine residue, can influence the propensity for certain side reactions.

Control of Amino Acid Racemization during Coupling Steps

Maintaining the stereochemical integrity of amino acids during peptide bond formation is critical for the biological activity of the final peptide. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation of the carboxylic acid group. peptide.com The mechanism often involves the formation of a 5(4H)-oxazolone intermediate. researchgate.net

The risk of racemization is particularly high for certain amino acids and during the coupling of peptide fragments. peptide.com For Boc-protected amino acids, the formation of N-carboxyanhydrides can also lead to racemization. researchgate.net The addition of coupling additives like HOBt, 6-Cl-HOBt, or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is a standard practice to suppress racemization by minimizing the lifetime of the highly reactive activated species. peptide.com

For amino acids prone to racemization, such as serine and cysteine, the choice of coupling reagent and base is crucial. researchgate.net Using a less nucleophilic base like collidine (TMP) instead of diisopropylethylamine (DIEA) can reduce racemization. researchgate.net The development of novel protecting groups, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, has also been shown to greatly suppress racemization during SPPS. researchgate.net Furthermore, specific protocols, such as using copper (II) chloride with HOBt, have been employed in solution-phase segment coupling to minimize racemization. peptide.com

Advanced Fragment Condensation and Segment Coupling Methodologies

For the synthesis of long peptides, a convergent strategy involving the coupling of pre-synthesized peptide fragments is often more efficient than a linear, stepwise approach. slideshare.net This method, known as fragment condensation or segment coupling, allows for the purification of intermediate fragments, leading to a purer final product. nih.gov However, this approach faces challenges such as the low solubility of protected peptide fragments and the risk of racemization at the C-terminal residue of the activating fragment. slideshare.net

To address these issues, various ligation strategies have been developed. Native chemical ligation (NCL) is a powerful technique that involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond. ethz.ch This method is highly chemoselective and occurs in aqueous solution with unprotected peptides. ethz.ch Variations of this method, such as those utilizing serine/threonine ligation, have expanded the scope of NCL. nih.gov

Other advanced coupling methods include those that proceed through the formation of a thiazolidine (B150603) or oxazolidine (B1195125) ring, which then rearranges to form a peptide bond with a pseudoproline structure. nih.gov Thiol-thioester exchange mediated by trialkylphosphines and thioesterification using Cα-thiocarboxylic acids are other examples of orthogonal coupling methods for unprotected peptide segments. pnas.org Solid-phase fragment condensation has also been explored, with a focus on optimizing linkers and purification strategies for the protected peptide fragments. ucl.ac.uk

Table 1: Comparison of Peptide Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear Stepwise Synthesis | Amino acids are coupled one by one from the C-terminus to the N-terminus. slideshare.net | Simpler to automate. | Decreased purity with increasing peptide length. nih.gov |

| Convergent Fragment Condensation | Pre-synthesized peptide segments are coupled to form the final peptide. slideshare.net | Higher purity of the final product, easier purification of intermediates. slideshare.netnih.gov | Low solubility of protected fragments, risk of racemization at the coupling site. slideshare.net |

| Native Chemical Ligation (NCL) | Chemoselective coupling of unprotected peptide segments, one with a C-terminal thioester and the other with an N-terminal cysteine. ethz.ch | High efficiency, occurs in aqueous solution, minimal side reactions. | Requires a cysteine residue at the ligation site (though variations exist). |

Application of Pseudoproline Building Blocks for Improved Peptide Solubility and Synthesis Efficiency

Peptide aggregation during synthesis is a significant problem, particularly for long or hydrophobic sequences, leading to poor coupling efficiencies and low yields. chempep.comacs.org Pseudoproline dipeptides, which are derivatives of serine, threonine, or cysteine, are powerful tools to overcome these challenges. chempep.compeptide.comwikipedia.org

The incorporation of a pseudoproline, an oxazolidine or thiazolidine ring, induces a "kink" in the peptide backbone, similar to a natural proline residue. chempep.comwikipedia.org This structural disruption breaks up the intermolecular hydrogen bonding that leads to the formation of β-sheet structures and subsequent aggregation. acs.orgwikipedia.org As a result, peptides containing pseudoprolines exhibit enhanced solvation and solubility in common SPPS solvents. chempep.comacs.org

This improved solubility is not only beneficial during the stepwise elongation of the peptide chain but is also critical for fragment condensation strategies, facilitating the purification and coupling of peptide segments. chempep.compeptide.com Furthermore, using a pseudoproline at the C-terminus of a peptide fragment eliminates the risk of racemization during segment coupling. peptide.com The strategic placement of pseudoproline dipeptides, ideally before hydrophobic regions and spaced appropriately from other prolines or pseudoprolines, can dramatically improve the synthesis of "difficult" peptides. peptide.com

Development and Evaluation of Novel Linkers and Solid Supports for SPPS Incorporating this compound

The choice of the solid support and the linker that attaches the peptide to it is a critical parameter for a successful SPPS. researchgate.netnih.gov The linker must be stable throughout the synthesis but allow for the clean cleavage of the final peptide under specific conditions. nih.gov In the context of Boc chemistry, the linker must be stable to the repeated treatments with trifluoroacetic acid (TFA) used for Boc group removal. peptide.com

Merrifield resin is a classic solid support used in Boc-SPPS. peptide.com For the synthesis of peptide acids, linkers like the PAM (phenylacetamidomethyl) linker are often employed due to their stability to TFA and lability to strong acids like HF. peptide.com

"Safety-catch" linkers offer increased flexibility as they are stable to both acidic and basic conditions used in Boc and Fmoc chemistries, respectively. nih.govmdpi.com These linkers can be "activated" by a specific chemical transformation at the end of the synthesis, rendering them labile to cleavage conditions that were previously benign. nih.govmdpi.com Examples include linkers that are activated by oxidation or reduction. nih.gov This approach allows for the synthesis of protected peptide fragments that can be used in subsequent solution-phase fragment condensation.

The development of novel linkers is an active area of research, aiming to provide greater orthogonality and milder cleavage conditions. For instance, semicarbazone-modified resins have been developed for the synthesis of peptide C-terminal salicylaldehyde (B1680747) esters, which are key intermediates in Ser/Thr ligation. researchgate.net The continuous evolution of linkers and solid supports provides chemists with a broader toolbox to tackle the synthesis of complex peptides, including those containing the this compound unit.

Conformational and Structural Investigations of Peptides Derived from Boc Ser Tbu Pro Oh

Spectroscopic Characterization for Peptide Secondary Structure Elucidation

Spectroscopic techniques are indispensable for probing the three-dimensional structure of peptides in various environments. By analyzing the interaction of electromagnetic radiation with the peptide, researchers can deduce the presence of ordered secondary structures like helices and sheets, and gain detailed insight into atomic-level conformations.

Circular Dichroism (CD) Spectroscopy for Helical and Sheet Conformations

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to rapidly assess the secondary structure content of peptides and proteins in solution. It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum is highly sensitive to the peptide's secondary structure. jst.go.jpuu.nl

Different secondary structures exhibit characteristic CD spectra:

α-Helices typically show a strong positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm. amazonaws.com

β-Sheets are characterized by a negative band near 218 nm and a positive band around 195-200 nm. uu.nl

β-Turns , which are common in Pro-containing sequences, and random coil structures also have distinct spectral features, though they can be more varied. jst.go.jp

Table 1: Characteristic CD Wavelengths for Common Peptide Secondary Structures

| Secondary Structure | Wavelength (nm) and Characteristic Signal |

| α-Helix | ~222 (negative), ~208 (negative), ~192 (positive) |

| β-Sheet | ~218 (negative), ~195-200 (positive) |

| β-Turn | Varies, can show weak negative band ~225-230 nm and a positive band ~205 nm |

| Random Coil | Strong negative band near 198 nm |

This table presents typical values; actual peak positions can vary depending on the specific peptide sequence and environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled, high-resolution information on the conformation and dynamics of peptides in solution. For peptides containing the Ser-Pro motif, NMR is crucial for distinguishing between the cis and trans isomers of the peptidyl-prolyl bond. researchgate.net

The energy barrier for the cis-trans isomerization is high (around 20 kcal/mol), making the exchange slow on the NMR timescale. nih.gov This results in two distinct sets of signals for the residues adjacent to the proline, one for the trans conformer (typically the major population) and one for the cis conformer.

Key NMR parameters for conformational analysis include:

Chemical Shifts (δ): The chemical shifts of the Pro Cβ and Cγ carbons are particularly sensitive to the amide bond conformation. A larger difference between δ(Cβ) and δ(Cγ) is indicative of the trans isomer.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, measure through-space proximity between protons. A strong sequential Hα(i) - Hα(i+1) NOE is characteristic of a cis X-Pro bond, whereas a strong Hα(i) - Hδ(i+1) NOE indicates a trans bond. eie.gr

Coupling Constants (J): Three-bond coupling constants (³J) can provide information about dihedral angles, helping to define the backbone and side-chain conformations.

A study of a closely related dipeptide, Boc-Ser-hyp(4-I-Ph)-OMe, revealed the presence of both cis and trans conformers in solution, consistent with NMR data showing two sets of resonances. biorxiv.org The cis conformation was found to be stabilized by a specific C-H•••O hydrogen bond between the Pro Cα-H and the serine side-chain oxygen (Oγ), a feature that promotes the formation of a Type VI β-turn. biorxiv.orgbiorxiv.org

Table 2: Expected NMR Signatures for cis and trans Isomers of a Ser-Pro Motif

| NMR Parameter | trans Isomer (Major) | cis Isomer (Minor) |

| Pro Cβ - Cγ Chemical Shift Difference | Larger | Smaller |

| Key NOE Signal | Strong Hα(Ser) - Hδ(Pro) | Strong Hα(Ser) - Hα(Pro) |

| Proline Ring Pucker | Often Cγ-exo (DOWN) | Often Cγ-endo (UP) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Amide Bond Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for investigating the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone. researchgate.net Measurements can be performed on solid samples or in solution. researchgate.net The Amide I band, which arises primarily from the C=O stretching vibration of the amide bonds, is particularly sensitive to the peptide's secondary structure and hydrogen-bonding patterns. researchgate.netacs.org

The frequency of the Amide I band can be correlated with specific secondary structures:

β-Sheets and extended structures typically show a strong band in the 1620-1640 cm⁻¹ range and sometimes a weaker higher frequency band around 1680-1690 cm⁻¹. researchgate.net

α-Helices absorb around 1650-1658 cm⁻¹. acs.org

β-Turns are associated with bands in the 1660-1685 cm⁻¹ region. researchgate.net

Unordered or random coil structures usually have a broad absorption centered around 1640-1645 cm⁻¹. researchgate.net

For peptides derived from Boc-Ser(tBu)-Pro-OH, FT-IR can confirm the presence of β-turn or β-sheet structures suggested by other methods. A potential complication is the C=O stretch of the Boc protecting group, which can produce a band around 1685-1690 cm⁻¹, potentially overlapping with signals from β-sheet structures. researchgate.net

Table 3: Typical FT-IR Amide I Frequencies for Peptide Secondary Structures

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

| β-Sheet | 1620–1640 and 1680–1690 (weak) |

| α-Helix | 1650–1658 |

| β-Turn | 1660–1685 |

| Random Coil | 1640–1645 (broad) |

| Boc-carbamate C=O | ~1685-1690 |

Computational Modeling and Molecular Dynamics Simulations

Computational methods provide a powerful complement to experimental techniques, offering a dynamic, atomic-level view of peptide conformations and the interactions that stabilize them.

Prediction of Peptide Conformations and Conformational Stability

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are used to explore the conformational energy landscape of peptides. By simulating the movements of atoms over time, MD can predict stable conformations, folding pathways, and the equilibrium between different states, such as the cis and trans prolyl isomers. tandfonline.comacs.org

Ramachandran plots, which map the allowed backbone dihedral angles (φ, ψ) for each amino acid, are a fundamental tool for assessing conformational viability. proteopedia.org For the Ser-Pro motif, Ser can populate both the β-sheet (φ ≈ -135°, ψ ≈ +135°) and polyproline II (PPII) (φ ≈ -75°, ψ ≈ +145°) regions. nih.govsu.se Proline itself is restricted to a narrow range of φ angles (≈ -60°). nih.gov

Computational studies on a Ser-Pro model peptide confirmed that the cis isomer readily adopts a Type VI β-turn structure. biorxiv.org Density Functional Theory (DFT) calculations on a Boc-Ser-Pro derivative further substantiated that this turn is stabilized by an intramolecular C-H•••O interaction between the serine side-chain oxygen and a proton on the proline ring. biorxiv.orgbiorxiv.org Such calculations can quantify the energetic preference for different conformations.

Analysis of Intra- and Intermolecular Interactions and Dynamics

MD simulations allow for a detailed analysis of the non-covalent interactions that dictate peptide structure and stability. These include:

Intramolecular Hydrogen Bonds: These are critical for stabilizing secondary structures like helices and turns. Simulations can track the formation and lifetime of specific hydrogen bonds, such as the i to i+3 hydrogen bond in a β-turn. pnas.org

Solvent Interactions: The interaction of the peptide with surrounding water molecules is crucial. MD simulations explicitly model these interactions, revealing how water can mediate or compete with intramolecular hydrogen bonds. nih.gov

C-H•••π and C-H•••O Interactions: Weak hydrogen bonds, like the stabilizing interaction in the Ser-cis-Pro turn, can be identified and their geometric and energetic properties analyzed. biorxiv.orgprobiologists.com

By running simulations for hundreds of nanoseconds or longer, it is possible to observe dynamic processes like the cis-trans isomerization of the Ser-Pro bond and to calculate the free energy barrier between the two states. tandfonline.comnih.gov The root-mean-square deviation (RMSD) of the peptide backbone over time is often calculated to assess the stability of the simulation and the flexibility of the peptide. nih.govd-nb.info

Table 4: Key Interactions Analyzed in MD Simulations of Ser-Pro Peptides

| Interaction Type | Description | Significance |

| Backbone H-bonds | e.g., C=O(i) ••• H-N(i+3) | Defines canonical secondary structures like β-turns. |

| Side-chain H-bonds | e.g., Ser Oγ-H ••• C=O(backbone) | Can further stabilize local structure. pnas.org |

| C-H•••O Interaction | Ser Oγ ••• H-Cα(Pro) | Stabilizes the cis-proline conformation and Type VI β-turn. biorxiv.orgbiorxiv.org |

| Solvent Shell | Ordered water molecules around the peptide | Mediates peptide-peptide interactions and influences conformational preference. |

Influence of Serine and Proline Residues on Peptide Folding and Overall Architecture

The individual and synergistic effects of serine and proline are fundamental to their role as structural determinants.

The Role of Proline: Proline is unique among the proteinogenic amino acids due to its secondary amine, where the aliphatic side chain is cyclized back onto the backbone nitrogen atom. This creates a rigid five-membered ring that imposes significant conformational constraints on the peptide backbone. uark.edu

Torsional Angle Restriction: The cyclic structure restricts the backbone dihedral angle phi (φ) to a narrow range (approximately -60°), significantly reducing the conformational flexibility of the peptide chain at that position. uark.edu

Induction of "Kinks": Due to its rigidity and the lack of a hydrogen bond donor at the amide nitrogen, proline often disrupts canonical secondary structures like α-helices and β-sheets, introducing a characteristic "kink" or bend. uark.edu

Turn Stabilization: Proline residues are frequently found in β-turns, where their conformational rigidity helps to stabilize the tight reversal of the peptide chain. rsc.orgnih.gov This ability to adopt bent structures is a key feature in protein folding. rsc.org

Cis-Trans Isomerization: The X-Pro peptide bond (where X is any amino acid) can adopt both cis and trans conformations with comparable energy levels, unlike most other peptide bonds which strongly favor the trans state. This isomerization can act as a molecular switch, inducing significant conformational changes in the peptide's three-dimensional structure. uark.edu

The Role of Serine: The defining feature of serine is its hydroxyl (-OH) side chain. This polar group is a potent hydrogen bond donor and acceptor.

Hydrogen Bonding: The serine hydroxyl group has a strong propensity to form hydrogen bonds with nearby backbone amide groups. researchgate.net This interaction is crucial for stabilizing local structures, particularly various types of turns. researchgate.net

Helix and Turn Capping: In Ser-Pro sequences, the serine residue often participates in N-terminal capping motifs on α-helices and 3₁₀-helices. researchgate.net The serine Oγ (hydroxyl oxygen) can form a hydrogen bond with the amide proton of a residue further down the chain (i+2 or i+3), stabilizing the helical or turn structure. researchgate.net

Synergistic Effects of the Ser-Pro Motif: When combined, serine and proline create a powerful structure-directing element. Research using bioinformatics, X-ray crystallography, and NMR spectroscopy has revealed a specific, stabilizing interaction between the two residues. A C–H/O interaction can occur between the proline Cα-H and the serine side-chain oxygen (Oγ). biorxiv.org This interaction has been shown to preferentially stabilize the cis conformation of the Ser-Pro peptide bond. biorxiv.orgresearchgate.net

In a study of dipeptides, the crystal structure of a molecule similar to the core of this compound, Boc-Ser-hyp(4-I-Ph)-OMe, revealed that one of the molecules in the asymmetric unit adopted a cis-proline conformation and a type VIa2 β-turn. researchgate.net NMR spectroscopy data further supported that the C–H/O interaction stabilizes the cis-proline conformation in solution. biorxiv.orgresearchgate.net

The preference for the cis-amide conformation at Ser-Pro sequences is significantly higher than at Ala-Pro sequences, as demonstrated by NMR studies. This highlights the specific role of the serine hydroxyl group in modulating the conformational landscape of proline.

Table 1: Influence of Serine on Proline Amide Bond Conformation

The following interactive table displays data from NMR spectroscopy experiments on N-acylated dipeptides in methanol (B129727). It compares the equilibrium constant (Ktrans/cis) between peptides containing a Serine-Proline derivative motif and those containing an Alanine-Proline derivative motif. A lower Ktrans/cis value indicates a higher relative population of the cis-proline conformation.

| Dipeptide Analyzed | N-Terminal Group | Ktrans/cis | % cis Isomer |

| Ser-hyp(4-I-Ph)-OMe | Acetyl (Ac) | 1.8 | 35.7% |

| Ala-hyp(4-I-Ph)-OMe | Acetyl (Ac) | 3.3 | 23.3% |

| Ser-hyp(4-I-Ph)-OMe | Boc | 1.7 | 37.0% |

| Ala-hyp(4-I-Ph)-OMe | Boc | 3.1 | 24.4% |

| Data derived from NMR spectroscopy studies comparing the conformational preferences of dipeptides. The hyp(4-I-Ph) is a proline derivative, (2S,4S)-(4-iodophenyl)hydroxyproline. Data sourced from bioRxiv. biorxiv.org |

The data clearly show that the presence of serine next to proline consistently increases the population of the cis isomer by over 10% compared to when alanine (B10760859) is in the same position. biorxiv.org This confirms that the serine side chain actively stabilizes the cis-proline conformation, a key factor in the folding of peptides containing the Ser-Pro motif. biorxiv.org The use of the tert-butyl (tBu) protecting group on the serine side chain in this compound is designed to prevent this hydroxyl group from participating in undesired chemical reactions during synthesis, but upon its removal in the final peptide, this group becomes critical for establishing the native structure. ontosight.ai

Research Applications of Boc Ser Tbu Pro Oh As a Versatile Synthetic Intermediate

Construction of Complex Peptide and Protein Analogues, including Post-Translationally Modified Systems

The incorporation of Boc-Ser(tBu)-Pro-OH is instrumental in the assembly of intricate peptide and protein analogues. The dual protection of the serine residue prevents unwanted side reactions during the coupling of subsequent amino acids. This is especially critical in the synthesis of long or "difficult" peptide sequences, which are prone to aggregation and side reactions. luxembourg-bio.com The Boc group provides temporary protection for the α-amino group and can be removed under moderately acidic conditions, while the tBu group offers more robust protection for the hydroxyl side chain, requiring stronger acidic conditions for cleavage. nih.gov This orthogonal protection scheme is a cornerstone of modern peptide synthesis, enabling the precise construction of complex structures.

A significant application of this dipeptide lies in the synthesis of peptides with post-translational modifications (PTMs), such as phosphorylation. For instance, phosphorylated serine residues are key components of many signaling pathways. The synthesis of phosphopeptides often involves the use of protected phosphoserine analogues. However, the strategic placement of a non-phosphorylated serine, protected by the tBu group, allows for its stability throughout the synthesis, while other sites are modified. A 2021 study highlighted the importance of such protecting groups in the synthesis of a 102-mer protein, where the tert-butyl esters remained unaffected during specific deprotection steps. This demonstrates the utility of this compound in creating complex, modified protein structures.

Furthermore, the Ser-Pro motif is a common recognition site for various enzymes involved in PTMs. Therefore, the inclusion of the this compound unit provides a strategic starting point for the synthesis of peptide substrates or inhibitors for these enzymes.

| Application Area | Key Feature of this compound | Example Research Finding |

| Complex Peptide Synthesis | Orthogonal protection of serine residue (Boc and tBu groups). nih.gov | Enables synthesis of "difficult" sequences by preventing side reactions and aggregation. luxembourg-bio.com |

| Post-Translationally Modified Peptides | Stability of tBu group during selective deprotection steps. | Facilitates the synthesis of proteins with specific modifications, such as phosphorylation, at other sites. |

| Enzyme Substrate/Inhibitor Synthesis | Provides a stable Ser-Pro motif for enzymatic recognition. | Allows for the creation of tools to study enzymes involved in post-translational modifications. |

Design and Synthesis of Modified Peptides for Use as Chemical Probes in Biological Systems

The synthesis of modified peptides as chemical probes is a powerful approach to investigating biological processes. This compound is a valuable tool in this context, enabling the introduction of specific modifications within a peptide sequence. These modifications can include the incorporation of fluorescent labels, biotin (B1667282) tags, or photo-crosslinkers, which allow for the visualization, isolation, and identification of binding partners in complex biological systems.

For example, a peptide probe designed to study a particular protein-protein interaction might require the serine residue to be unmodified to maintain its binding affinity. The use of this compound ensures that the hydroxyl group of serine remains protected while other parts of the peptide are being functionalized. This targeted modification is crucial for creating probes that can accurately report on specific molecular events.

The synthesis of ghrelin, a peptide hormone with a unique octanoylation on a serine residue, exemplifies the utility of protected serine derivatives. google.com While not directly using the dipeptide, the principles of protecting the serine hydroxyl group are central to the synthesis of such modified peptides, which can then be used as probes to study their receptors and signaling pathways. google.com

Fundamental Research in Structure-Activity Relationships through Peptide Sequence Modulation

Understanding the relationship between the structure of a peptide and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug discovery and protein engineering. bachem.com this compound facilitates SAR studies by allowing for the systematic replacement of amino acids in a peptide sequence. smolecule.com By incorporating this dipeptide, researchers can investigate the importance of the Ser-Pro motif for the peptide's function.

For instance, in a study on the gelatinase biosynthesis-activating pheromone (GBAP) of Enterococcus faecalis, researchers synthesized various analogues to probe the role of different residues in its activity. asm.org While this specific study used Fmoc-Ser(tBu)-OH, the principle of using protected serine derivatives to systematically alter peptide structure is the same. asm.org The ability to introduce a protected serine at a specific position allows for the creation of a library of peptide analogues, where the serine can be subsequently modified or replaced to assess its impact on biological activity. This approach provides valuable insights into the molecular determinants of peptide function, guiding the design of more potent and selective therapeutic agents. smolecule.com

| Research Area | Role of this compound | Outcome |

| Chemical Probe Design | Enables site-specific modification of peptides. | Creation of tools for studying biological processes like protein-protein interactions. |

| Structure-Activity Relationship (SAR) Studies | Facilitates systematic modulation of peptide sequences. smolecule.com | Provides insights into the functional importance of specific amino acid residues. asm.org |

| Therapeutic Peptide Development | Allows for the design of peptides with improved properties. smolecule.com | Guides the development of more potent and selective drug candidates. smolecule.com |

Applications in Chemical Biology for Protein Engineering and Mimicry

In the field of chemical biology, this compound finds application in the engineering of proteins with novel functions and in the design of peptidomimetics that can mimic the structure and function of larger proteins. smolecule.com The ability to incorporate this dipeptide into a synthetic protein allows for the introduction of a stable Ser-Pro motif, which can be crucial for maintaining a specific protein fold or for creating a recognition site for other molecules.

Peptides containing serine residues are valuable for studying protein-protein interactions. smolecule.com By incorporating this compound into specific sequences, researchers can design peptides that mimic protein-binding motifs and investigate their interactions with target proteins. smolecule.com This approach can be used to develop inhibitors of protein-protein interactions that are implicated in disease.

Furthermore, the principles of using protected amino acids like those in this compound are fundamental to the synthesis of peptide-based biomaterials. The ability to control the chemical composition and structure of peptides allows for the creation of materials with tailored properties for applications in tissue engineering, drug delivery, and diagnostics.

Analytical Characterization and Quality Control in Research of Boc Ser Tbu Pro Oh and Its Synthesized Derivatives

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are fundamental in both assessing the purity of Boc-Ser(tBu)-Pro-OH and its derivatives, as well as in their isolation and purification. sterlingpharmasolutions.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used techniques in this regard.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of this compound and its synthesized derivatives. sterlingpharmasolutions.compolypeptide.com The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. sterlingpharmasolutions.com For peptide-related compounds, reversed-phase HPLC (RP-HPLC) is the most common modality.

In a typical RP-HPLC setup for analyzing protected dipeptides like this compound, a C18 column is often employed. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724), with an acid additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govrsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate impurities from the main compound. nih.gov

The purity of a sample is determined by integrating the peak areas in the resulting chromatogram. nih.gov A high-purity sample will exhibit a single major peak corresponding to the target compound, with minimal or no other peaks. For instance, a purity of greater than 98.0% is often required for peptide synthesis reagents. In one documented case, a derivative, Fmoc-Ser(tBu)-Ser(tBu)-Gly-Ala-OH, was recrystallized to achieve a purity of 97.95% as determined by HPLC. google.com

The retention time (Rt), the time it takes for a compound to elute from the column, is a characteristic property under a specific set of HPLC conditions and can be used for identification purposes. scienceopen.com

Table 1: Example HPLC Parameters for Peptide Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 mm internal diameter |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Flow Rate | 1 mL/min |

| Gradient | 5-55% B over 50 min |

| Detection | UV at 214 nm |

This table presents a general example of HPLC conditions and may vary depending on the specific peptide derivative being analyzed. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Simultaneous Purity and Mass Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a robust method for both purity assessment and molecular weight confirmation in a single run. scienceopen.comresearchgate.net As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which ionizes the molecules and determines their mass-to-charge ratio (m/z). nih.gov

This technique is particularly valuable in peptide synthesis to confirm the identity of intermediates and the final product. For example, in the synthesis of a derivative, the expected mass can be calculated and compared to the experimental mass obtained from the LC-MS analysis. rsc.org The UV trace from the LC component provides purity information, similar to a standard HPLC analysis, while the MS data confirms that the major peak corresponds to the desired product. nih.gov

LC-MS is also instrumental in identifying by-products and impurities. For instance, in the synthesis of a peptide fragment, LC-MS was used to identify not only the desired product but also unconsumed starting materials and hydrolysis by-products. nih.govrsc.org

Table 2: Representative LC-MS Analysis Data

| Compound | Calculated Monoisotopic Mass (m/z) | Found Mass (m/z) [M+H]⁺ | Retention Time (min) |

|---|---|---|---|

| Peptide Fragment 1 | 1607.8784 | 1607.8718 | Not specified |

| Peptide Fragment 2 | 1294.5 | 1294.4 | 18.1 |

| Cyclized Peptide | Not specified | 938.5 (by-product) | 10.3 |

Data compiled from various peptide synthesis examples. rsc.orgrsc.org

Mass Spectrometry for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for the structural characterization of this compound and its derivatives. It provides a highly accurate determination of the molecular weight of the compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact biomolecules like peptides. rsc.org The analysis of a tetrapeptide fragment, Fmoc-Ser(tBu)-Ser(tBu)-Gly-Ala-OH, showed mass spectral results that conformed to the theoretical molecular weight, confirming its structure. google.com

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) can be employed for fragmentation analysis to further confirm the amino acid sequence of a peptide derivative. In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern can provide information about the sequence of amino acids in the peptide.

Advanced NMR Spectroscopic Techniques for Definitive Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For compounds like this compound and its derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized for definitive structural verification. mdpi.comrsc.org

¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms. mdpi.com The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum help to piece together the molecular structure. For instance, the presence of the Boc and tBu protecting groups can be confirmed by the characteristic signals of the tert-butyl protons in the ¹H NMR spectrum. scienceopen.com

Advanced 2D NMR techniques, such as TOCSY (Total Correlation Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can be used to assign all proton resonances and to determine the spatial proximity of atoms, which is crucial for confirming the three-dimensional structure of more complex peptide derivatives. rsc.org

Table 3: Illustrative ¹H NMR Data for a Protected Dipeptide

| Proton | Chemical Shift (ppm) |

|---|---|

| Boc (9H, singlet) | ~1.45 |

| tBu (9H, singlet) | ~1.20 |

| α-protons (2H, multiplet) | 3.5 - 4.5 |

| Proline ring protons (multiplet) | 1.8 - 3.7 |

This table provides a generalized representation of expected chemical shifts. Actual values can vary based on the solvent and the specific derivative. scienceopen.com

Chiral Purity Analysis of Amino Acid Residues within the Peptide Sequence

Maintaining the chiral integrity of the amino acid residues during peptide synthesis is critical, as the biological activity of a peptide is highly dependent on its stereochemistry. Racemization, the conversion of an L-amino acid to a D-amino acid (or vice versa), can occur during peptide coupling steps. mdpi.com

Chiral purity analysis is therefore a crucial quality control measure. This is often accomplished using chiral chromatography, typically chiral HPLC. windows.netphenomenex.com This technique uses a chiral stationary phase (CSP) that can differentiate between the enantiomers of an amino acid. windows.net

To analyze the chiral purity of a peptide like a derivative of this compound, the peptide is first hydrolyzed into its constituent amino acids. These amino acids are then derivatized, often with a fluorogenic reagent like Marfey's reagent, to allow for sensitive detection and separation on a chiral column. By comparing the retention times and peak areas of the sample to those of authentic L- and D-amino acid standards, the enantiomeric excess (ee) can be determined. phenomenex.com For commercially available protected amino acids, an enantiomeric purity of >99.0% ee is typically expected. windows.netphenomenex.com

Table 4: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| (9-fluorenylmethoxycarbonyl)-Ser(tBu)-Ser(tBu)-Gly-Ala-OH | Fmoc-Ser(tBu)-Ser(tBu)-Gly-Ala-OH |

| Trifluoroacetic acid | TFA |

| Acetonitrile | ACN |

| Electrospray ionization | ESI |

| Mass-to-charge ratio | m/z |

| Nuclear Magnetic Resonance | NMR |

| Total Correlation Spectroscopy | TOCSY |

| Rotating-frame Overhauser Effect Spectroscopy | ROESY |

| Chiral Stationary Phase | CSP |

| Enantiomeric excess | ee |

| tert-Butoxycarbonyl | Boc |

| tert-Butyl | tBu |

| Serine | Ser |

| Proline | Pro |

| Glycine | Gly |

Q & A

Q. How can researchers resolve discrepancies between computational predictions and experimental results for this compound?

- Answer :

- Re-examine force field parameters in MD simulations (e.g., AMBER vs. CHARMM) .

- Validate computational models with experimental data (e.g., X-ray crystallography of peptide intermediates) .

- Report negative results in supplementary materials to guide future studies .

Ethical and Reporting Standards

Q. What ethical considerations apply to studies involving this compound?

- Answer :

- Disclose synthetic protocols fully to enable replication (per the FINER criteria: Feasible, Novel, Ethical, Relevant) .

- Adhere to Green Chemistry principles (e.g., solvent recycling, waste minimization) .

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.